(Hept-1-ene-3-sulfonyl)benzene
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Overview
Description
(Hept-1-ene-3-sulfonyl)benzene is an organic compound that features a heptene chain attached to a benzene ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-ene-3-sulfonyl)benzene typically involves the reaction of hept-1-ene with a sulfonyl chloride derivative in the presence of a base. One common method is the electrophilic aromatic substitution reaction, where the sulfonyl chloride reacts with the benzene ring under acidic conditions to form the sulfonylated product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Hept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sulfur trioxide (SO₃) and fuming sulfuric acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Hept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonylation reactions and their biological effects.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hept-1-ene-3-sulfonyl)benzene involves the electrophilic attack of the sulfonyl group on the benzene ring, forming a stable sulfonylated product. The sulfonyl group is highly electrophilic due to the presence of the electron-withdrawing oxygen atoms, which makes it reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Hept-1-ene: A simple alkene with a similar heptene chain but without the sulfonyl group.
Benzene: The parent aromatic compound without any substituents.
Toluene: Benzene with a methyl group, showing different reactivity compared to (Hept-1-ene-3-sulfonyl)benzene.
Uniqueness
This compound is unique due to the presence of both an alkene and a sulfonyl group attached to the benzene ring.
Properties
CAS No. |
62872-68-8 |
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Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
hept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-3-5-9-12(4-2)16(14,15)13-10-7-6-8-11-13/h4,6-8,10-12H,2-3,5,9H2,1H3 |
InChI Key |
IRUJSASSDSCQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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